Carisoprodol-D7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

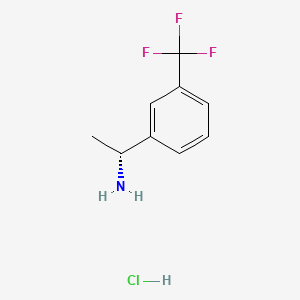

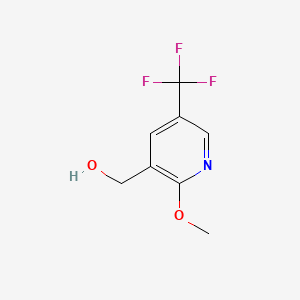

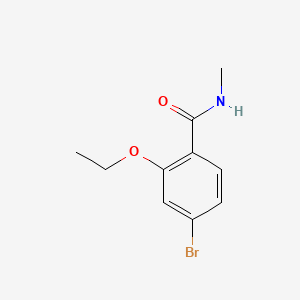

Carisoprodol-D7, also known as N-(1-methylethyl)-carbamic acid, 2-[[ (aminocarbonyl)oxy]methyl]-2-methylpentyl-3,3,4,4,5,5,5-d7 ester, is a certified reference material . It is used as an internal standard for the quantification of carisoprodol by GC- or LC-MS . Carisoprodol is categorized as a skeletal muscle relaxant and also has sedative properties .

Molecular Structure Analysis

Carisoprodol-D7 has a molecular formula of C12H17D7N2O4 and a formula weight of 267.4 . The SMILES representation of its structure is CC(C)NC(OCC(C)(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])COC(N)=O)=O .

Physical And Chemical Properties Analysis

Carisoprodol-D7 is a crystalline solid . It is soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml) .

Future Directions

Carisoprodol-D7 is used for clinical toxicology, urine drug testing, pain prescription monitoring, or forensic analysis . A recent study has characterized the pharmacokinetics of carisoprodol and its main active metabolite, meprobamate, after single and multiple doses of carisoprodol . This study allowed for the full characterization of the pharmacokinetic profile of carisoprodol and meprobamate . Accumulation of meprobamate but not of carisoprodol was evident after 14 days of treatment . This research could guide future directions for the use of Carisoprodol-D7 in similar studies.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Carisoprodol-D7 involves the deuteration of Carisoprodol, which is a muscle relaxant drug. The deuterium atoms are introduced at specific positions in the Carisoprodol molecule to produce Carisoprodol-D7. The deuteration process is carried out using a series of chemical reactions.", "Starting Materials": [ "Carisoprodol", "Deuterium oxide", "Sodium borohydride", "Deuterium gas", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "The first step in the synthesis of Carisoprodol-D7 is the deuteration of Carisoprodol using deuterium oxide and sodium borohydride. This reaction is carried out in methanol at room temperature and atmospheric pressure.", "The resulting product is then purified using column chromatography to obtain pure Carisoprodol-D7.", "In the next step, Carisoprodol-D7 is reacted with deuterium gas in the presence of a palladium catalyst to introduce additional deuterium atoms at specific positions in the molecule.", "The resulting product is then purified using column chromatography to obtain pure Carisoprodol-D7 with the desired level of deuteration.", "Finally, Carisoprodol-D7 is converted to its hydrochloride salt form using hydrochloric acid and purified using recrystallization in ethanol and drying under vacuum.", "The final product obtained is Carisoprodol-D7 hydrochloride, which is a deuterated version of the muscle relaxant drug Carisoprodol." ] } | |

CAS RN |

1218911-16-0 |

Molecular Formula |

C12H24N2O4 |

Molecular Weight |

267.377 |

IUPAC Name |

[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate |

InChI |

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3,7D2,8D2 |

InChI Key |

OFZCIYFFPZCNJE-GDXCJPCVSA-N |

SMILES |

CCCC(C)(COC(=O)N)COC(=O)NC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B578461.png)

![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B578464.png)